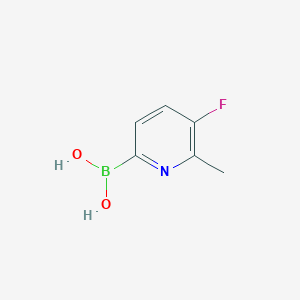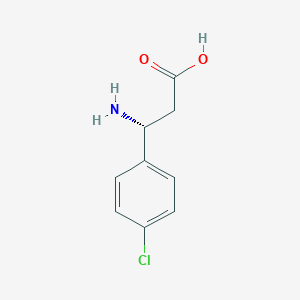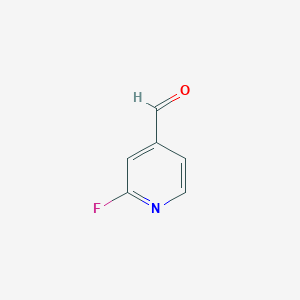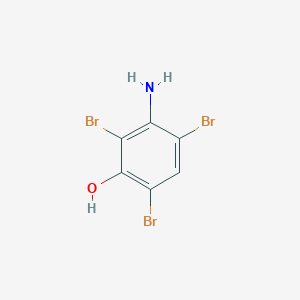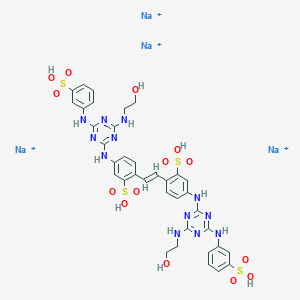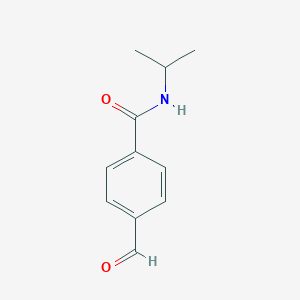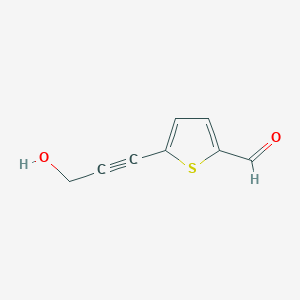
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C8H6O2S and a molecular weight of 166.2 . It appears as a brown solid .
Synthesis Analysis
Thiophene derivatives, including 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, are synthesized through various methods. One common method is the condensation reaction, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is based on a thiophene ring, a five-membered ring made up of one sulfur and four carbon atoms . The compound also contains a hydroxyprop-1-yn-1-yl group and a carbaldehyde group attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives, including 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, are involved in various chemical reactions. They play a vital role in the synthesis of advanced compounds with a variety of biological effects . They are also used in the synthesis of Schiff base complexes .Physical And Chemical Properties Analysis
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is a brown solid with a molecular weight of 166.2 .Aplicaciones Científicas De Investigación
Industrial Chemistry and Material Science
Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Antimicrobial Properties
Thiophene-derived Schiff base complexes have shown promising antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, fungi Candida albicans, and protozoa Leishmania major .
Anticancer Properties
Thiophene ring system exhibits many pharmacological properties such as anticancer .
Anti-inflammatory Properties
Thiophene derivatives also show anti-inflammatory properties .
Antihypertensive Properties
Thiophene derivatives have been found to have antihypertensive properties .
Anti-atherosclerotic Properties
Thiophene derivatives have been found to have anti-atherosclerotic properties .
Voltage-Gated Sodium Channel Blocker
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Use in Organic Field Effect Transistors (OFETs) and Photovoltaic Devices
Thieno[3,2-b]thiophene-diketopyrrolopyrrole II is a polymer that is used in organic field effect transistors (OFETs) and photovoltaic devices .
Use in Dye-Sensitized Solar Cells
Thieno [3,4-b]thiophene III is a dye that can be used in dye-sensitized solar cells .
Inhibition of β-Amyloid Aggregation
Thieno[2,3-b] thiophene with bis-pyrazole IV inhibited β-amyloid aggregation .
Propiedades
IUPAC Name |
5-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c9-5-1-2-7-3-4-8(6-10)11-7/h3-4,6,9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCDKMFYZIYDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#CCO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563194 |
Source


|
| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |
CAS RN |
133665-84-6 |
Source


|
| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

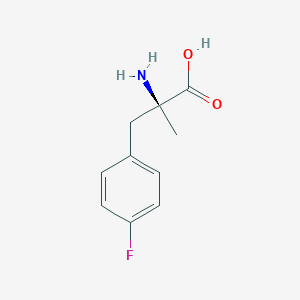

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)
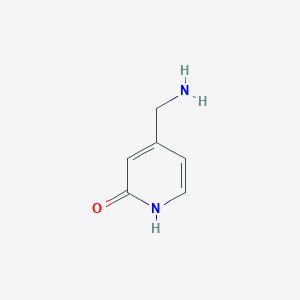
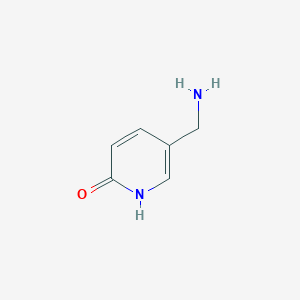
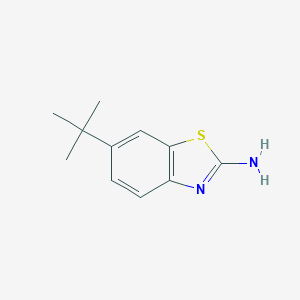
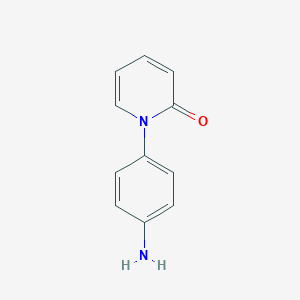
![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)
